Product packaging for BUTYRONITRILE DIETHYL MALONATE(Cat. No.:CAS No. 63972-18-9)

BUTYRONITRILE DIETHYL MALONATE

Cat. No.: B015195
CAS No.: 63972-18-9
M. Wt: 227.26 g/mol
InChI Key: TXBCSTVTPWJWRR-UHFFFAOYSA-N
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Description

Significance of Diethyl Malonate in Carbonyl Chemistry

Diethyl malonate (DEM), the diethyl ester of malonic acid, holds a prominent position in carbonyl chemistry due to the unique reactivity of its central methylene (B1212753) (-CH2-) group. chemiis.comchemicalbook.com The hydrogens on this methylene group are flanked by two electron-withdrawing carbonyl groups, rendering them significantly acidic (pKa ≈ 13). libretexts.org This acidity allows for the easy formation of a resonance-stabilized enolate ion upon treatment with a suitable base, such as sodium ethoxide. libretexts.org This enolate is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions. chemicalbook.comfiveable.me

The significance of diethyl malonate extends to its role as a precursor in the synthesis of a diverse range of compounds, including:

Pharmaceuticals: It is a key intermediate in the production of barbiturates, antimalarial drugs, and non-steroidal anti-inflammatory agents. chemiis.comguidechem.com

Agrochemicals: It serves as a building block for herbicides and pesticides. chemiis.com

Flavors and Fragrances: It is used in the manufacturing of artificial flavorings and perfumes. guidechem.comwikipedia.org

The reactivity of diethyl malonate's enolate allows it to undergo several fundamental transformations in carbonyl chemistry, such as alkylation, acylation, and condensation reactions. chemicalbook.com These reactions provide efficient pathways to construct complex molecular architectures from simple starting materials.

Historical Context of Malonic Ester Synthesis and its Alkylation Reactions

The malonic ester synthesis is a classic and time-honored method in organic chemistry for the preparation of carboxylic acids. libretexts.org Historically, this synthesis has provided a reliable route to lengthen a carbon chain by two atoms, converting an alkyl halide into a carboxylic acid with the structure R-CH₂COOH. libretexts.org

The synthesis traditionally involves three key steps:

Enolate Formation: Deprotonation of diethyl malonate with a base, typically sodium ethoxide, to form the nucleophilic enolate. libretexts.org

Alkylation: The enolate then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide, leading to the formation of a monoalkylmalonic ester. libretexts.org This step can be repeated to introduce a second alkyl group, yielding a dialkylated malonic ester. libretexts.org

Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is then hydrolyzed, usually with aqueous acid, to the corresponding malonic acid. Upon heating, this substituted malonic acid readily undergoes decarboxylation (loss of CO₂) to afford the final substituted carboxylic acid. libretexts.orglibretexts.org

This synthetic sequence has been instrumental in the preparation of a vast number of substituted acetic acids that are not easily accessible through direct alkylation methods. libretexts.org Over the years, variations of the malonic ester synthesis have been developed, including its application in the synthesis of cycloalkanecarboxylic acids. libretexts.org

Role of Activated Methylene Compounds in Nucleophilic Additions

Compounds containing a methylene group flanked by two electron-withdrawing groups are known as "active methylene compounds." doubtnut.com Diethyl malonate is a prime example of such a compound. The heightened acidity of the methylene protons in these compounds is central to their utility in organic synthesis. doubtnut.com

The enolates generated from active methylene compounds are excellent nucleophiles and are key participants in various nucleophilic addition reactions. ajrconline.orgescholarship.org One of the most notable of these is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound in a 1,4-conjugate addition fashion. chemicalbook.com Another significant reaction is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone to form a substituted olefin. ajrconline.org

These nucleophilic addition reactions are powerful tools for carbon-carbon bond formation, enabling the construction of complex molecular frameworks. The reactivity of the enolates derived from active methylene compounds allows for their participation in cascade reactions, leading to the efficient synthesis of intricate cyclic and heterocyclic systems. ajrconline.orgescholarship.org

Overview of Butyronitrile (B89842) Diethyl Malonate within the Malonate Ester Family

Butyronitrile diethyl malonate, also known as diethyl (3-cyanopropyl)malonate, is a specific derivative within the broader family of malonate esters. guidechem.comvivanls.com Its structure incorporates the core diethyl malonate framework with a 3-cyanopropyl group attached to the central carbon. guidechem.com This compound is a useful intermediate in organic synthesis. cymitquimica.comcymitquimica.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63972-18-9 chemsrc.com
Molecular Formula C₁₁H₁₇NO₄ guidechem.com
Molecular Weight 227.26 g/mol guidechem.com
Appearance Yellow Oily Liquid guidechem.com
Boiling Point 323.1ºC at 760 mmHg chemsrc.com
pKa (Predicted) 12.54 ± 0.59 guidechem.com

The presence of the nitrile (-C≡N) group in addition to the two ester functionalities makes this compound a versatile building block. The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility. The synthesis of this compound can be achieved through the alkylation of diethyl malonate with 4-bromobutanenitrile or 4-chlorobutyronitrile (B21389). chemsrc.com

Scope and Research Trajectories for this compound

The unique trifunctional nature of this compound, possessing two ester groups and a nitrile moiety, opens up numerous avenues for research and application. Current and future research trajectories for this compound are likely to focus on several key areas:

Synthesis of Novel Heterocyclic Compounds: The reactive functionalities of this compound make it an ideal precursor for the synthesis of complex nitrogen- and oxygen-containing heterocyclic systems. These structures are often scaffolds for medicinally important compounds.

Development of Advanced Polymers: The nitrile and ester groups can be utilized in polymerization reactions to create novel polymers with tailored properties. The nitrile group, for instance, can be a site for cross-linking or further functionalization.

Medicinal Chemistry Applications: Given that malonate esters are precursors to various pharmaceuticals, research into the biological activity of derivatives of this compound is a promising area. The introduction of the cyanoalkyl chain could lead to new pharmacological profiles.

Green Chemistry Approaches: As the demand for sustainable chemical processes grows, research into more environmentally friendly methods for the synthesis and application of this compound will be crucial. This includes the use of greener solvents, catalysts, and reaction conditions.

The global market for diethyl malonate is projected to grow, driven by its increasing use in the pharmaceutical and agrochemical industries. businessresearchinsights.commarketresearch.com This growth will likely spur further research and development into its derivatives, including this compound, to meet the demand for new and innovative chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO4 B015195 BUTYRONITRILE DIETHYL MALONATE CAS No. 63972-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3-cyanopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBCSTVTPWJWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394567
Record name Diethyl (3-cyanopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63972-18-9
Record name Diethyl (3-cyanopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Alkylation Strategies for Diethyl Malonate Precursors in Synthesizing Butyronitrile (B89842) Diethyl Malonate

The first step in the malonic ester synthesis is the deprotonation of diethyl malonate at the α-carbon (the carbon adjacent to both carbonyl groups) to form a resonance-stabilized enolate ion. wikipedia.orgfiveable.me The α-hydrogens of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting conjugate base. libretexts.orglibretexts.orgpressbooks.pub

A common and effective base for this deprotonation is sodium ethoxide (NaOEt), typically prepared by reacting sodium metal with ethanol (B145695). wikipedia.orglibretexts.orggoogle.com The use of an alkoxide base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that could scramble the ester groups. wikipedia.orglscollege.ac.in The reaction is generally carried out in an ethanol solvent, where the ethoxide base quantitatively converts the diethyl malonate into its nucleophilic enolate form. libretexts.orgpressbooks.pub This enolate is a soft nucleophile, stabilized by delocalization of the negative charge onto the two oxygen atoms of the carbonyl groups. jove.comfiveable.me

Table 1: Key Reagents in Enolate Formation

Reactant Base Solvent Product

Once the diethyl malonate enolate is formed, it acts as a potent nucleophile in the subsequent alkylation step. libretexts.orgjove.com To synthesize Butyronitrile Diethyl Malonate, a halogenated butyronitrile derivative, such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile, is introduced as the electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. jove.comlibretexts.orgfiveable.me

In this SN2 reaction, the nucleophilic α-carbon of the enolate attacks the electrophilic carbon atom bearing the halogen, displacing the halide leaving group in a single, concerted step. libretexts.orgjove.com This step forms a new carbon-carbon bond, attaching the butyronitrile group to the diethyl malonate backbone. fiveable.me The efficiency of SN2 reactions is subject to certain constraints; they work best with primary or secondary alkyl halides. libretexts.orglibretexts.orgaskthenerd.com Tertiary halides are unsuitable as they tend to undergo E2 elimination instead. libretexts.orglibretexts.org Vinylic and aryl halides are also unreactive in this context. libretexts.org

A significant consideration in malonic ester synthesis is the potential for dialkylation. wikipedia.org After the first alkylation, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen. libretexts.org If a sufficient amount of base and alkylating agent are present, a second deprotonation and subsequent alkylation can occur, leading to a dialkylated product. wikipedia.orglibretexts.orgjove.com

Controlling the selectivity to favor the desired mono-alkylated product, this compound, is critical. Several strategies can be employed to minimize dialkylation:

Stoichiometry Control: Using a precise 1:1 molar ratio of the diethyl malonate enolate to the halogenated butyronitrile can limit the availability of the alkylating agent for a second reaction.

Use of Excess Diethyl Malonate: Starting with an excess of diethyl malonate ensures that the alkylating agent is more likely to react with an unalkylated enolate, thereby reducing the formation of the dialkylated product. organic-chemistry.org

Reaction Conditions: Careful control of reaction temperature and addition rates can also influence the product distribution.

Conversely, if a disubstituted product is desired, the deprotonation and alkylation steps can be intentionally repeated with a second alkyl halide before the final workup. wikipedia.orgjove.comjove.com

A variation of the malonic ester synthesis, known as the Perkin alicyclic synthesis, involves intramolecular alkylation. wikipedia.orgmasterorganicchemistry.com This occurs when diethyl malonate is treated with a dihalide, such as 1,4-dibromobutane, in the presence of two equivalents of base. libretexts.orgpressbooks.pub The first alkylation proceeds as usual, attaching one end of the alkyl chain to the malonic ester. The second equivalent of base then deprotonates the mono-alkylated intermediate, creating a new enolate. This enolate can then undergo an intramolecular SN2 reaction, where the nucleophilic α-carbon attacks the other end of the carbon chain, displacing the second halide and forming a cyclic compound. libretexts.orgpressbooks.pub This specific pathway is used to synthesize cycloalkanecarboxylic acids after subsequent hydrolysis and decarboxylation. libretexts.orgpressbooks.pub

Knoevenagel Condensation Approaches Involving Diethyl Malonate and Nitriles

The Knoevenagel condensation is another powerful C-C bond-forming reaction in organic chemistry, providing an alternative route for synthesizing derivatives of diethyl malonate. wikipedia.orgthermofisher.com This reaction involves the condensation of an active methylene (B1212753) compound, such as diethyl malonate, with an aldehyde or ketone. wikipedia.orgthermofisher.comorganicreactions.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), ammonia (B1221849), or their salts. wikipedia.orgorganicreactions.org

To synthesize a compound structurally related to this compound via this approach, one might consider the reaction between diethyl malonate and an aldehyde containing a nitrile group. The product is typically an α,β-unsaturated compound, resulting from a nucleophilic addition followed by a dehydration step. wikipedia.org

The mechanism of the Knoevenagel condensation begins with the base catalyst deprotonating the active methylene compound (diethyl malonate) to form a carbanion/enolate. amazonaws.com This nucleophile then adds to the carbonyl carbon of the aldehyde or ketone partner, forming an aldol-type addition product. organic-chemistry.org This intermediate alcohol is then dehydrated (loses a molecule of water) to yield the final, stable α,β-unsaturated product. wikipedia.orgamazonaws.com

The key features of the mechanism are:

Enolate Formation: A mild base abstracts a proton from the α-carbon of diethyl malonate. The electron-withdrawing groups (the two esters) are crucial as they must be powerful enough to allow deprotonation with a weak base. wikipedia.org Using a strong base could lead to undesired self-condensation of the aldehyde or ketone reactant. wikipedia.org

Nucleophilic Addition: The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, often facilitated by the base, to form a carbon-carbon double bond. wikipedia.org

The reaction is driven to completion by the formation of the conjugated system and often by the physical removal of water from the reaction mixture, for instance, by azeotropic distillation. thermofisher.com

Table 2: Comparison of Synthetic Methodologies

Feature Alkylation Strategy Knoevenagel Condensation
Key Reactants Diethyl Malonate, Halogenated Butyronitrile Diethyl Malonate, Aldehyde/Ketone
Bond Formed C(sp³)–C(sp³) single bond C=C double bond (initially C-C single bond)
Typical Base Strong Base (e.g., Sodium Ethoxide) Weak Base (e.g., Piperidine, Pyridine)
Intermediate Enolate Aldol-type adduct

| Byproduct | Halide Salt | Water |

Reductive Pathways for Intermediate Alkylidenemalonates

The synthesis of substituted malonates can be achieved through the reduction of intermediate alkylidenemalonates. These intermediates, which feature a carbon-carbon double bond conjugated to the two ester groups, are susceptible to various reduction methods.

Catalytic hydrogenation is a primary method for the reduction of the C=C bond in alkylidenemalonates. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. For instance, palladium on carbon (Pd/C) is a widely used catalyst that effectively facilitates the addition of hydrogen across the double bond under relatively mild conditions, leading to the formation of the saturated malonate derivative. The reaction is generally highly efficient, providing the desired product in high yields.

Another approach involves the use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline). While primarily used for the partial reduction of alkynes to cis-alkenes, its moderated reactivity can be advantageous in complex molecules where selectivity is crucial. youtube.com Dissolving metal reductions, such as using sodium in liquid ammonia, offer an alternative pathway, typically resulting in the formation of a trans-alkene from an alkyne, and its principles can be adapted for other types of reductions. youtube.com

Furthermore, radical conjugate addition reactions can also effect the reduction of the β-carbon of an alkylidenemalonate. For example, a dimethylzinc-mediated radical reaction with iodomethyl pivalate (B1233124) can lead to addition at the β-position. acs.org Photochemical methods using organophotocatalysts, in conjunction with a thiol and formate, have also emerged as a safe and practical alternative for alkene reduction, tolerating a broad range of functional groups. nih.gov

Acylation Reactions and β-Ketoester Formation

The acylation of diethyl malonate is a fundamental method for the formation of β-ketoesters, which are valuable synthetic intermediates. This reaction involves the introduction of an acyl group onto the α-carbon of the diethyl malonate.

Acylation with Butyryl Chloride

The reaction of diethyl malonate with butyryl chloride is a direct method to synthesize diethyl 2-butyrylmalonate. In this reaction, the α-carbon of diethyl malonate acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This process typically requires a base to deprotonate the diethyl malonate, forming a reactive enolate. The choice of base and reaction conditions is critical to ensure high yields and prevent side reactions, such as self-condensation of the starting materials. A common procedure involves the use of a magnesium chloride and triethylamine (B128534) base system, which has been shown to be effective for the acylation of malonate derivatives. thieme-connect.com

Role of Catalysts in Acylation (e.g., Aluminum Chloride, Ferric Chloride, Zinc Dichloride)

Lewis acid catalysts play a crucial role in promoting acylation reactions. While traditionally associated with Friedel-Crafts acylation of aromatic compounds, they also find application in the acylation of active methylene compounds like diethyl malonate.

Magnesium Chloride: In combination with a tertiary amine like triethylamine, magnesium chloride is a highly effective reagent system for the acylation of diethyl malonate with acid chlorides. thieme-connect.comacs.orgscilit.com This system is believed to form a magnesium enolate, which is then acylated. This method has been successfully used in the synthesis of various acylated malonates, such as diethyl 2-(2-chloronicotinoyl)malonate. scispace.com

Aluminum Chloride: Aluminum chloride (AlCl₃) is a powerful Lewis acid often used in Friedel-Crafts acylation. Its role is to activate the acyl halide, making it a more potent electrophile. However, its high reactivity can sometimes lead to side reactions or degradation of sensitive substrates.

Ferric Chloride: Anhydrous ferric chloride (FeCl₃) is another Lewis acid that can catalyze acylation reactions. acs.org It is generally considered a milder alternative to aluminum chloride. Ferric chloride has been shown to be effective in mediating transacylation reactions of N-acylsulfonamides, demonstrating its utility in acyl group transfer. acs.org It has also been employed in the decarboxylative alkylation of β-keto acids. sciengine.com

Zinc Dichloride: Zinc chloride (ZnCl₂) is a versatile Lewis acid catalyst used in a variety of organic transformations, including Friedel-Crafts acylations and alkylations of active methylene compounds. wikipedia.orgresearchgate.net It can activate acyl halides and promote the reaction with nucleophiles like the enolate of diethyl malonate. wikipedia.org Zinc compounds have also been utilized to promote the acylation of olefins. acs.org

The following table summarizes the catalysts and their typical roles in acylation reactions.

Catalyst Role in Acylation
Magnesium Chloride (with Et₃N) Facilitates the formation of a magnesium enolate for subsequent acylation. thieme-connect.comacs.org
Aluminum Chloride Activates the acyl halide, increasing its electrophilicity.
Ferric Chloride A milder Lewis acid catalyst for promoting acylation and transacylation. acs.org

Michael Addition Reactions of Diethyl Malonate

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. masterorganicchemistry.com Diethyl malonate, upon deprotonation, serves as an excellent Michael donor. askfilo.com The formation of this compound via this pathway would involve the addition of the diethyl malonate enolate to an α,β-unsaturated nitrile, such as crotononitrile (B213123) (but-2-enenitrile).

The mechanism involves three key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate nucleophile attacks the β-carbon of the α,β-unsaturated nitrile. masterorganicchemistry.com

Protonation: The resulting intermediate is protonated to yield the final adduct. masterorganicchemistry.com

Asymmetric Michael Additions with Chiral Catalysts

Achieving stereocontrol in the Michael addition is a significant area of research, leading to the development of asymmetric catalysis. This allows for the synthesis of enantiomerically enriched products.

Chiral Metal Complexes: A variety of chiral metal complexes have been shown to be effective catalysts. For instance, nickel-sparteine complexes have been used for the enantioselective Michael addition of diethyl malonate to chalcones, yielding products with good yields and enantioselectivities. longdom.org Heterobimetallic complexes, such as a Ga-Na-BINOL complex, can act as both a Lewis acid and a Brønsted base, effectively catalyzing the asymmetric Michael addition of malonates to enones. nih.govresearchgate.net

Chiral Organocatalysts: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Bifunctional catalysts, which possess both a basic site to deprotonate the malonate and a hydrogen-bond donor site to activate the Michael acceptor, are particularly effective. Cinchona alkaloid derivatives, such as those incorporating a thiourea (B124793) moiety, have been successfully employed in the highly enantioselective Michael addition of malonates to acceptors like nitroolefins and chalcones. mdpi.comrsc.orgrsc.org Commercially available diamines, such as 1,2-diphenylethanediamine, can also serve as effective organocatalysts for these reactions. nih.gov

The table below presents examples of catalyst systems used in asymmetric Michael additions involving malonates.

Catalyst System Michael Acceptor Example Enantiomeric Excess (ee)
Nickel-Sparteine Complex Substituted Chalcones 80-88% longdom.org
(S)-Ga-Na-BINOL Complex 2-Cyclopenten-1-one 99% nih.gov
Cinchonine-derived Thiourea β-Nitrostyrene up to 94% mdpi.com

Supramolecular Interactions in Catalytic Michael Additions

Supramolecular interactions, such as hydrogen bonding and host-guest complexation, play a critical role in the efficacy and stereoselectivity of many catalytic Michael additions. In organocatalyzed reactions, the catalyst often forms a well-defined supramolecular complex with the substrates.

For example, in the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by bispidines, evidence suggests the formation of supramolecular complexes between the catalyst and diethyl malonate, as well as between diethyl malonate and β-nitrostyrene. mdpi.com These non-covalent interactions help to orient the reactants in the transition state, facilitating the reaction and influencing the stereochemical outcome. The catalyst's ability to act as a hydrogen-bond donor is crucial for activating the Michael acceptor, while its basic site deprotonates the malonate, bringing both components into close proximity within a structured assembly. mdpi.com

Influence of Solvent Systems on Reaction Outcomes

The selection of a solvent is critical in controlling the reaction environment. Polar aprotic solvents are often favored as they effectively solvate the cation of the base (e.g., Na⁺ from sodium ethoxide), leaving a more reactive, "naked" enolate anion. This enhances the rate of the desired mono-alkylation. In contrast, protic solvents can solvate the enolate anion through hydrogen bonding, reducing its nucleophilicity and potentially slowing the reaction.

Table 1: Comparison of Solvent Systems in Malonic Ester Alkylation

Solvent Type Example Solvents Influence on Reaction Outcomes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile researchgate.net Generally increases reaction rates by effectively solvating the counter-ion of the base, leading to a more nucleophilic enolate. May promote higher yields of the mono-alkylated product.
Polar Protic Ethanol, Methanol Can decrease the nucleophilicity of the enolate through hydrogen bonding, potentially leading to slower reaction rates. Often used when the corresponding alkoxide is the base (e.g., ethanol with sodium ethoxide) to prevent transesterification. wikipedia.org

| Nonpolar/Weakly Polar | Toluene, Tetrahydrofuran (THF), Diethyl Ether chemguide.co.uk | Lower solubility for ionic reagents may necessitate phase-transfer catalysts. Reaction rates are often slower compared to polar aprotic solvents. THF is common for reactions involving organometallic reagents or specific hydrides. commonorganicchemistry.comnih.gov |

Derivatization Reactions Post-Synthesis of this compound

Once synthesized, this compound serves as a versatile intermediate for the creation of more complex molecules through various derivatization reactions targeting its functional groups.

Hydrolysis and Decarboxylation Pathways

A primary pathway for the derivatization of this compound involves the hydrolysis of its two ester groups, followed by decarboxylation. guidechem.com This sequence effectively transforms the malonic ester moiety into a carboxylic acid group.

The process occurs in two distinct steps:

Hydrolysis: The diethyl ester is converted into a dicarboxylic acid, 2-(3-cyanopropyl)malonic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with an aqueous base like sodium hydroxide (B78521), followed by acidification, is common. ucalgary.ca

Decarboxylation: The resulting substituted malonic acid is unstable to heat. Upon heating, it readily loses a molecule of carbon dioxide to yield 5-cyanopentanoic acid. wikipedia.orgucalgary.ca

Vigorous conditions, such as refluxing in a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH), can accomplish both hydrolysis and decarboxylation in a single step. beilstein-journals.org

Table 2: Conditions for Hydrolysis and Decarboxylation

Step Reagents & Conditions Intermediate/Product
Base-Catalyzed Hydrolysis 1. NaOH (aq), Heat 2. H₃O⁺ 2-(3-cyanopropyl)malonic acid
Acid-Catalyzed Hydrolysis H₃O⁺, Heat 2-(3-cyanopropyl)malonic acid
Decarboxylation Heat (often follows hydrolysis) 5-cyanopentanoic acid

| One-Pot Hydrolysis & Decarboxylation | HBr (aq) / AcOH, Reflux beilstein-journals.org | 5-cyanopentanoic acid |

Functional Group Transformations (e.g., Nitrile Reduction to Amine)

The nitrile group in this compound can be selectively transformed, most commonly via reduction to a primary amine. This conversion is a valuable tool for introducing a basic nitrogen atom and extending the carbon chain. A key challenge is to reduce the nitrile without concurrently reducing the ester functionalities.

Several reagents can achieve this transformation with varying degrees of selectivity. wikipedia.org Catalytic hydrogenation is often the most economical and selective method. wikipedia.org Reagents like lithium aluminium hydride (LiAlH₄) are powerful enough to reduce both nitriles and esters, and therefore require careful control of reaction conditions, if used at all. chemguide.co.uklibretexts.org Borane complexes and their derivatives can also be employed, sometimes offering greater selectivity. commonorganicchemistry.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

Table 3: Reagents for Selective Nitrile Reduction

Reagent/System Typical Conditions Outcome & Selectivity
Catalytic Hydrogenation (H₂) Raney Nickel, Platinum Dioxide, or Palladium catalyst; Elevated temperature and pressure. chemguide.co.ukwikipedia.org High selectivity for nitrile over ester. Can form primary, secondary, and tertiary amines; addition of ammonia can suppress byproduct formation. commonorganicchemistry.comwikipedia.org
Lithium Aluminium Hydride (LiAlH₄) Diethyl ether or THF solvent, followed by aqueous workup. chemguide.co.uk Highly reactive; tends to reduce both nitriles and esters. Not ideal for selective reduction in this substrate. libretexts.org
**Borane Complexes (BH₃·THF, BH₃·SMe₂) ** THF solvent, typically with heating. commonorganicchemistry.com Can reduce nitriles to primary amines. Selectivity over esters is generally good but can be substrate-dependent.

| Diisopropylaminoborane | Catalytic LiBH₄ in THF. nih.gov | Reported to selectively reduce nitriles in the presence of ester groups. nih.gov |

Cycloaddition Reactions for Heterocycle Formation

This compound is a valuable precursor for the synthesis of heterocyclic compounds. Both the active methylene group and the nitrile functionality can participate in cyclization reactions.

Cyclocondensation Reactions: The active methylene protons are readily removed by a base, creating a potent nucleophile. This nucleophile can react with 1,3-dielectrophiles in cyclocondensation reactions. For example, reaction with urea (B33335) or its derivatives can lead to the formation of pyrimidine-based heterocycles, such as barbituric acid analogues, which are of significant interest in medicinal chemistry. nih.gov

Nitrile-Based Cycloadditions: The nitrile group itself can act as a dienophile or a dipolarophile in cycloaddition reactions. A common example is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, a five-membered nitrogen-rich heterocycle. Similarly, reaction with 1,3-dipoles like nitrones can also lead to five-membered heterocyclic systems.

Table 4: Potential Cycloaddition and Cyclocondensation Reactions

Reaction Type Co-Reactant Resulting Heterocyclic Core
Cyclocondensation Urea, Thiourea, Amidines Pyrimidine (B1678525), Barbiturate (B1230296), or related six-membered rings. nih.gov
[3+2] Cycloaddition Azides (e.g., NaN₃) Tetrazole
[3+2] Cycloaddition Nitrones 1,2,4-Oxadiazole derivatives (after rearrangement)

| [3+2] Cycloaddition | Nitrile Oxides | 1,2,4-Oxadiazole |

Catalysis in Butyronitrile Diethyl Malonate Chemistry

Organocatalysis in Michael Additions

Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to induce stereoselectivity. In the chemistry of diethyl malonate and its derivatives, organocatalysts are instrumental in facilitating Michael additions, a key carbon-carbon bond-forming reaction.

Bispidine-based Organocatalysts and their Unusual Roles

Bispidines, which are 3,7-diazabicyclo[3.3.1]nonanes, have emerged as effective organocatalysts. Research into their role in the Michael addition of diethyl malonate to β-nitrostyrene has uncovered unconventional catalytic behavior. mdpi.comscilit.com Studies have shown that the reaction is not catalyzed by the initial NH-containing bispidine itself, but rather by an adduct formed between the bispidine and the nitrostyrene (B7858105). mdpi.comscilit.com In this mechanism, the N-benzylbispidine acts as an initiator, forming a betaine (B1666868) which is the true catalytic species. mdpi.comscilit.com This betaine's carbanionic part is a strong enough base to deprotonate diethyl malonate, which then adds to another nitrostyrene molecule, propagating the catalytic cycle. mdpi.com

This process highlights a unique "catalyst is not the catalyst" scenario, where the initially added substance generates the active catalyst in situ. mdpi.com Furthermore, organocatalysts featuring primary-secondary diamines based on the bispidine framework have been successfully developed for the asymmetric Michael addition of ketones to alkylidene malonates, achieving high yields and stereoselectivities. rsc.org

Table 1: Performance of Bispidine-based Catalysts in Michael Additions

Catalyst Type Reactants Key Finding Reference
NH-containing Bispidine Diethyl malonate + β-Nitrostyrene The true catalyst is a betaine adduct formed in situ, not the initial bispidine. mdpi.comscilit.com mdpi.comscilit.com
Chiral Primary-Secondary Diamine Bispidine Ketones + Alkylidene Malonates Achieved high yields (up to 99%) and high diastereoselectivities (up to 99:1). rsc.org rsc.org

Cinchona Alkaloid-derived Bifunctional Catalysts

Cinchona alkaloids and their derivatives are powerful bifunctional organocatalysts, capable of activating both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base activation. Thiourea-substituted Cinchona alkaloids, in particular, have proven highly efficient for the asymmetric addition of malonates to nitroalkenes. buchler-gmbh.commdpi.com These catalysts operate by increasing the reactivity of both the nitroolefin and the malonate nucleophile while controlling their approach in the transition state to achieve high enantioselectivity. mdpi.com

For instance, a thiourea (B124793) derivative of 9-amino(9-deoxy) epicinchonine was identified as a highly effective bifunctional catalyst for the Michael addition of malonate esters to a variety of nitroolefins, inducing high enantioselectivity. rsc.org Similarly, bifunctional tertiary amine-thioureas derived from Cinchona alkaloids have been used to catalyze the highly enantioselective Michael addition of diethyl malonate to chalcones. rsc.org The success of these catalysts often relies on the specific stereochemistry of the alkaloid backbone and the nature of the hydrogen-bonding group (e.g., urea (B33335) or thiourea). buchler-gmbh.com The inversion of configuration at the C9 position of the Cinchona alkaloid has been shown to dramatically improve catalyst performance in some cases. buchler-gmbh.com

Table 2: Cinchona Alkaloid Catalysts in Michael Addition of Malonates

Catalyst Type Reactants Yield/Selectivity Reference
Thiourea-substituted Dihydroquinine Diethyl malonate + Nitroalkene Adduct (R)-14 obtained in 80% yield with 94% ee. mdpi.com mdpi.com
9-amino(9-deoxy) epicinchonine thiourea Dimethyl malonate + β-Nitrostyrene High enantioselectivity induced across a range of nitroolefins. rsc.org rsc.org
Tertiary amine-thiourea derivative Diethyl malonate + Chalcones Highly enantioselective addition. rsc.org rsc.org

Proline-catalyzed Enantioselective Transformations

L-proline and its derivatives are among the simplest and most effective organocatalysts, operating through an enamine-based mechanism. niscpr.res.inillinois.edu While direct catalysis on butyronitrile (B89842) diethyl malonate is less documented, proline is well-established in catalyzing Michael additions of related nucleophiles like unmodified ketones and aldehydes to acceptors such as nitroolefins and alkylidene malonates. rsc.orgniscpr.res.in The catalytic cycle involves the formation of a chiral enamine from the ketone/aldehyde and proline, which then attacks the Michael acceptor. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst. niscpr.res.in

Research has demonstrated the use of the rubidium salt of L-proline to catalyze the Michael addition of dimethyl malonate to prochiral enones with enantioselectivities reaching up to 88%. rug.nl This indicates the applicability of proline-based systems for activating malonate nucleophiles in enantioselective transformations, a principle that extends to derivatives like butyronitrile diethyl malonate. rug.nl

Metal-catalyzed Reactions

Metal catalysts offer distinct reaction pathways, often involving the formation of organometallic intermediates, to achieve transformations that are challenging for organocatalysts.

Palladium-catalyzed Hydrogenolysis

Palladium-based catalysis is a cornerstone of modern organic synthesis. In the context of diethyl malonate chemistry, palladium-catalyzed hydrogenation is a preferred method for the reduction of alkylidenemalonates to their corresponding saturated malonate derivatives. beilstein-journals.org This reaction is a crucial step in multi-step syntheses where an aldehyde is first condensed with diethyl malonate to form an alkylidenemalonate, which is then reduced. beilstein-journals.org The process typically involves palladium-on-carbon (Pd/C) as the catalyst and a source of hydrogen. beilstein-journals.orggoogle.com This reduction is a form of hydrogenolysis where the carbon-carbon double bond is saturated.

This methodology is versatile, though care must be taken with substrates containing other reducible functional groups. For example, the palladium-catalyzed hydrogenation of a furan-bearing alkylidenemalonate can also lead to the saturation of the furan (B31954) ring. beilstein-journals.org Palladium catalysts are also central to allylic substitution reactions, where diethyl malonate can act as a nucleophile to attack a π-allylpalladium complex. rsc.orgresearchgate.net

Copper-catalyzed Carboamination Reactions

Copper-catalyzed reactions have gained prominence for their ability to forge carbon-nitrogen bonds. Multicomponent reactions, such as carboamination, allow for the rapid construction of molecular complexity. Copper-catalyzed three-component carboamination of alkenes with agents like α-halocarbonyls and amines provides a pathway to synthesize α-aryl amino acid derivatives. nih.govnih.gov

The proposed mechanism involves the copper-catalyzed generation of a carbon-centered radical, which adds across the alkene. nih.gov The resulting radical intermediate is then trapped by a copper-amido complex to form the new C-N bond, ultimately yielding the carboamination product. nih.gov While not explicitly demonstrated on this compound, this methodology is highly relevant for the synthesis of complex β-amino esters and amino acid derivatives from electron-deficient olefins, a class of substrates readily derived from diethyl malonate. nih.govnih.govbeilstein-journals.org The ability to introduce both a carbon-based group and an amine in a single step represents a powerful strategy for derivatizing the malonate scaffold. nih.gov

Enzymatic Catalysis and Biocatalysis

Enzymatic catalysis, or biocatalysis, has emerged as a powerful strategy in organic synthesis, offering significant advantages over traditional chemical methods. acs.org The use of enzymes, particularly hydrolases, in the context of malonate esters like this compound, allows for transformations with high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. acs.org These biological catalysts can perform reactions such as the desymmetrization of prochiral substrates or the kinetic resolution of racemic mixtures, providing access to valuable enantiopure compounds that are key intermediates in the synthesis of complex molecules. acs.org

Esterase-mediated Hydrolysis of Malonate Esters

Esterases and lipases are among the most widely applied classes of enzymes in the synthesis of active pharmaceutical ingredients. acs.org Their primary function in this context is the hydrolysis of ester bonds. For prochiral compounds like disubstituted diethyl malonates, enzymes can selectively hydrolyze one of the two enantiotopic ester groups, leading to a chiral monoester. This process, known as desymmetrization, can theoretically achieve a 100% yield of a single enantiomer. acs.org Alternatively, for racemic mixtures of substituted malonates, these enzymes can selectively hydrolyze one enantiomer faster than the other in a process called kinetic resolution. acs.org

Hydrolases are particularly effective for these transformations due to their stability, broad substrate scope, and high selectivities. acs.org The enantio-preference of many lipases can often be predicted, which aids in the selection of an appropriate biocatalyst. acs.org

A pertinent example is the kinetic resolution of racemic diethyl 2-(1-cyano-3-methylbutyl)malonate, a compound structurally related to this compound. Research has shown that lipase (B570770) from Thermomyces lanuginosus, immobilized as crosslinked enzyme aggregates (CLEAs), can effectively resolve this substrate. researchgate.net The immobilized enzyme demonstrated stability in various organic solvents and at temperatures up to 50°C, making it a robust catalyst for the reaction. researchgate.net The resolution was successfully carried out in a basket reactor, highlighting the industrial applicability of such biocatalytic systems. researchgate.net

Table 1: Research Findings on Lipase-Catalyzed Resolution of a Diethyl Malonate Derivative

Parameter Details Source
Enzyme Lipase from Thermomyces lanuginosus researchgate.net
Immobilization Crosslinked Enzyme Aggregates (CLEAs) using soymilk as a protein source researchgate.net
Substrate Racemic diethyl 2-(1-cyano-3-methylbutyl)malonate researchgate.net
Reaction Type Kinetic Resolution researchgate.net
Key Finding The immobilized lipase was stable and effective for the resolution. researchgate.net
Operational Stability Stable in multiple organic solvents and at temperatures up to 50°C. researchgate.net

Directed Evolution of Enzymes for Asymmetric Synthesis

While naturally occurring enzymes offer a vast catalytic repertoire, they are not always perfectly suited for industrial processes, which may involve non-natural substrates or require enhanced stability and activity. Directed evolution has become a cornerstone of protein engineering to tailor enzymes for specific applications, including asymmetric synthesis. illinois.edunobelprize.org This technique mimics the process of Darwinian evolution in a laboratory setting to develop novel biocatalysts or improve existing ones without requiring detailed knowledge of the enzyme's structure or mechanism. illinois.edu

The process is iterative and involves two key steps: nobelprize.orgresearchgate.net

Generation of Genetic Diversity: A gene encoding the enzyme of interest is subjected to random mutagenesis or gene recombination to create a large library of enzyme variants.

Screening or Selection: The resulting library of mutant enzymes is screened using high-throughput methods to identify variants that exhibit the desired improvement, such as enhanced enantioselectivity, increased activity towards a specific substrate, or greater stability in organic solvents. researchgate.net

The gene from the most improved variant is then used as the template for subsequent rounds of mutation and screening until the desired level of performance is achieved. nobelprize.orgresearchgate.net

Directed evolution is particularly powerful for enhancing the enantioselectivity of enzymes, making them highly efficient in asymmetric catalysis for the production of enantiopure chiral substances. nobelprize.org For a prochiral substrate like this compound, directed evolution could be employed to evolve an esterase that hydrolyzes only one of the two ester groups with exceptionally high fidelity, yielding a chiral monoacid intermediate. This technology allows for the creation of bespoke enzymes optimized for specific chemical transformations that may not be efficiently catalyzed by any known natural enzyme. nobelprize.orgresearchgate.net

Table 2: Key Stages in a Directed Evolution Experiment for Asymmetric Synthesis

Stage Description Objective Source
1. Identify Starting Enzyme Select a natural enzyme (e.g., an esterase) with some promiscuous activity towards the target substrate. To have a functional template for evolution. nobelprize.org
2. Create Gene Library Introduce random mutations into the enzyme's gene using techniques like error-prone PCR or DNA shuffling. To generate a diverse pool of enzyme variants. illinois.eduresearchgate.net
3. Expression & Screening Express the mutant genes in a host organism and screen the resulting enzymes for the desired activity (e.g., enantioselective hydrolysis). To identify improved enzyme variants from the library. nobelprize.orgresearchgate.net
4. Isolate & Iterate Isolate the gene from the best-performing variant. Use this gene as the template for the next round of mutagenesis and screening. To accumulate beneficial mutations and progressively enhance enzyme performance. illinois.edunobelprize.org
5. Optimized Biocatalyst After several iterations, an enzyme is produced with significantly enhanced properties for the target asymmetric synthesis. To obtain a highly efficient and selective biocatalyst for a specific reaction. nobelprize.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Alkylation and Condensation

The alkylation and condensation reactions of diethyl malonate are cornerstone transformations in organic synthesis. Mechanistic studies have revealed a stepwise process involving deprotonation, nucleophilic attack, and in many cases, subsequent decarboxylation.

Deprotonation and Enolate Formation

The initial and crucial step in the alkylation of diethyl malonate is the deprotonation of the α-carbon. The hydrogens on the carbon positioned between the two carbonyl groups are significantly acidic (pKa ≈ 12.6) due to the electron-withdrawing nature of the adjacent ester functionalities. libretexts.org This acidity allows for the facile removal of a proton by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.orgpearson.comlibretexts.org This enolate is a potent nucleophile, poised to react with electrophiles. pearson.comjove.com The stability of the enolate is a key factor driving these reactions, and it is enhanced by the delocalization of the negative charge onto the two oxygen atoms of the carbonyl groups. jove.comjove.com

Computational studies have further illuminated the energetics of this process, confirming that the formation of the enolate is a thermodynamically favorable step. nih.gov The choice of base is critical; to prevent transesterification, the alkoxide used as a base typically matches the alcohol portion of the ester. libretexts.orgwikipedia.org

Step Description Key Species References
1DeprotonationDiethyl malonate, Base (e.g., Sodium ethoxide) libretexts.orgpearson.comlibretexts.org
2Enolate FormationResonance-stabilized enolate ion libretexts.orgpearson.comjove.comjove.com

SN2 Alkylation Mechanisms

Once formed, the nucleophilic enolate readily participates in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides. libretexts.orgorganicchemistrytutor.comlibretexts.org This step involves the attack of the enolate carbanion on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond and the displacement of the halide leaving group. jove.comjove.com The reaction is generally efficient with primary and secondary alkyl halides. libretexts.orglibretexts.org Tertiary alkyl halides are not suitable substrates as they tend to undergo elimination reactions (E2) under these basic conditions. libretexts.orglibretexts.org

Concerted Decarboxylation Mechanisms via Enol Intermediates

Following alkylation, the resulting substituted diethyl malonate can be hydrolyzed to the corresponding dicarboxylic acid. libretexts.orgjove.com Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide. libretexts.orgucalgary.ca The mechanism of this decarboxylation is a concerted process that proceeds through a cyclic, six-membered transition state. jove.comucalgary.ca This pericyclic reaction involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, leading to the formation of an enol intermediate and the expulsion of CO2. libretexts.orgucalgary.camasterorganicchemistry.com The enol intermediate then rapidly tautomerizes to the more stable final carboxylic acid product. libretexts.orgucalgary.ca This decarboxylation step is a key feature of the malonic ester synthesis, ultimately yielding a substituted acetic acid. jove.com

Mechanistic Pathways of Michael Additions

The enolate of diethyl malonate can also act as a nucleophile in Michael additions, a type of conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Hydrogen Bonding Interactions and Activation

In organocatalyzed Michael additions, hydrogen bonding plays a crucial role in activating both the nucleophile and the electrophile. encyclopedia.pubmdpi.com For instance, bifunctional catalysts bearing both a Brønsted base site (like a tertiary amine) and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide) can simultaneously deprotonate the diethyl malonate and activate the Michael acceptor. encyclopedia.pubrsc.org The hydrogen bonding between the catalyst and the acceptor, such as a nitroalkene, increases the electrophilicity of the β-carbon, facilitating the nucleophilic attack. encyclopedia.pubmdpi.com Computational studies have shown that these hydrogen bonding interactions stabilize the transition state, thereby lowering the activation energy of the reaction. mdpi.comrsc.org

Role of Adducts as True Catalysts

In some catalytic systems, it has been proposed and computationally supported that the initial adduct formed between the catalyst and one of the reactants can itself act as the true catalyst for the reaction. For example, in certain Michael additions, the complex formed between the catalyst and diethyl malonate is the active catalytic species. nih.gov This adduct then interacts with the Michael acceptor to facilitate the carbon-carbon bond formation. nih.gov Kinetic studies showing a fractional order dependence on the catalyst concentration can indicate that an equilibrium exists between monomeric and dimeric forms of the catalyst, with only one form being catalytically active. rsc.org This highlights the complexity of the catalytic cycle and the importance of understanding the nature of the active catalytic species.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties and reaction mechanisms. Techniques such as molecular docking, molecular dynamics, and quantum chemical calculations offer deep insights into chemical and biological processes. However, the application of these methods to butyronitrile (B89842) diethyl malonate has not been documented in the available literature.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.comarxiv.orgnih.gov This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. arxiv.org The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the best binding poses based on intermolecular interactions like hydrogen bonds and van der Waals forces. nih.gov

A thorough search for studies involving molecular docking simulations specifically with butyronitrile diethyl malonate as the ligand did not yield any results. Therefore, no data on its binding affinity, target receptors, or specific intermolecular interactions derived from docking studies can be provided.

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com This method provides detailed information on the conformational changes, flexibility, and stability of molecules and their complexes. youtube.commdpi.com By simulating the behavior of a system for a specific duration (from picoseconds to microseconds), researchers can understand how molecules interact and organize themselves, which is critical for interpreting experimental results and predicting material properties. nih.govmdpi.commdpi.com

No published research was found that applies molecular dynamics simulations to the conformational analysis of this compound. Consequently, there are no findings on its dynamic behavior, conformational flexibility, or interactions in a simulated environment.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by calculating the structures and energies of reactants, products, and transition states. researchgate.netvasp.at The transition state, a high-energy saddle point on the potential energy surface, is key to determining the kinetic barrier (activation energy) of a reaction. arxiv.orgresearchgate.net Identifying the transition state structure allows for a detailed understanding of bond-forming and bond-breaking processes. beilstein-journals.org While DFT has been applied to study reactions involving diethyl malonate and the molecular interactions of butyronitrile, no studies were found that specifically calculate the transition states for reactions involving this compound. researchgate.net

Due to the absence of specific research in these areas, no data tables containing detailed research findings for this compound can be generated.

Applications in Advanced Organic Synthesis

Synthesis of Substituted Carboxylic Acids

The malonic ester synthesis is a classic and reliable method for producing mono- and di-substituted acetic acids. uobabylon.edu.iqwikipedia.org The general process involves three key stages:

Deprotonation: Treatment of diethyl malonate with a base, typically sodium ethoxide, generates a nucleophilic enolate. libretexts.org

Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form an alkylated diethyl malonate derivative. jove.com

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to a malonic acid derivative using aqueous acid or base. Upon heating, this β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final substituted carboxylic acid. organicchemistrytutor.com

Monocarboxylic Acids (e.g., Propionic Acid, Butyric Acid)

The synthesis of simple, straight-chain monocarboxylic acids is a straightforward application of the malonic ester synthesis. The process involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by the standard hydrolysis and decarboxylation sequence.

Propionic Acid: To synthesize propionic acid, the diethyl malonate enolate is alkylated with a methyl halide (e.g., methyl iodide or methyl bromide). Subsequent hydrolysis and decarboxylation of the resulting diethyl methylmalonate yield propionic acid. chegg.com

Butyric Acid: Similarly, the synthesis of butyric acid requires the alkylation of the diethyl malonate enolate with an ethyl halide (e.g., ethyl bromide). brainly.inorgsyn.org The intermediate, diethyl ethylmalonate, is then hydrolyzed and decarboxylated to produce butyric acid.

Target AcidAlkylating AgentIntermediate Product
Propionic AcidMethyl Iodide (CH₃I)Diethyl methylmalonate
Butyric AcidEthyl Bromide (CH₃CH₂Br)Diethyl ethylmalonate

Dicarboxylic Acids (e.g., Succinic Acid, Glutaric Acid)

The malonic ester synthesis can be adapted to produce dicarboxylic acids. This is typically achieved by using reagents that can react with two equivalents of the malonate enolate or by using a malonate derivative that contains a latent carboxylic acid function.

Succinic Acid: One route to succinic acid involves the reaction of the diethyl malonate enolate with an α-halo ester, such as ethyl bromoacetate (B1195939). google.com The resulting tri-ester, upon hydrolysis and decarboxylation of the malonate portion, yields succinic acid.

Glutaric Acid: Glutaric acid can be synthesized by reacting two equivalents of sodiomalonic ester with a dihalomethane, such as diiodomethane. uobabylon.edu.iqchegg.com The initial reaction forms a tetraester, which, after hydrolysis and decarboxylation of both malonic ester units, produces glutaric acid. uobabylon.edu.iq

Target AcidKey ReagentsSynthetic Strategy
Succinic AcidDiethyl malonate, Ethyl bromoacetateAlkylation with an α-halo ester followed by hydrolysis and decarboxylation. google.com
Glutaric AcidDiethyl malonate, DiiodomethaneReaction of two malonate equivalents with a dihalomethane linker. uobabylon.edu.iq

α-Alkylated Carboxylic Acids

A major strength of the malonic ester synthesis is its ability to produce α-alkylated carboxylic acids, including those with two substituents on the α-carbon, which can be difficult to synthesize via other methods. libretexts.orgchemistrylearner.com

The process begins with the standard formation of the diethyl malonate enolate and alkylation with a first alkyl halide (R¹-X). Because the resulting monoalkylated malonic ester still possesses one acidic α-proton, the process can be repeated. wikipedia.org Treatment with a base generates a new enolate, which can then be alkylated with a second alkyl halide (R²-X). This second alkyl group can be the same as or different from the first. The final steps of hydrolysis and decarboxylation yield a di-substituted acetic acid. jove.com

This stepwise approach provides excellent control over the introduction of different alkyl groups at the α-position.

Synthesis of Heterocyclic Compounds

Diethyl malonate and its derivatives are crucial building blocks for the synthesis of various heterocyclic compounds, owing to the reactivity of the two ester groups which can participate in cyclocondensation reactions.

Barbiturates and Related Sedatives/Anticonvulsants

Barbiturates, a class of drugs known for their sedative and anticonvulsant properties, are synthesized through the condensation of a disubstituted diethyl malonate with urea (B33335). chemistrylearner.commanavchem.com The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. cutm.ac.inorgsyn.org

The general synthesis involves:

Dialkylation: Diethyl malonate is first dialkylated using the methods described in section 5.1.3 to introduce the desired R and R' groups. For example, the synthesis of barbital involves the formation of diethyl diethylmalonate. wikipedia.org

Cyclocondensation: The resulting diethyl dialkylmalonate is then treated with urea. The strong base facilitates a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the ester groups, eliminating two molecules of ethanol (B145695) and forming the six-membered heterocyclic ring characteristic of barbituric acid derivatives. cuny.edu

Barbiturate (B1230296) TypeRequired IntermediateKey Reactants
BarbitalDiethyl diethylmalonateDiethyl diethylmalonate, Urea, Sodium Ethoxide
General BarbiturateDiethyl dialkylmalonateDiethyl dialkylmalonate, Urea, Sodium Ethoxide

Quinoline (B57606) Derivatives

The Gould-Jacobs reaction is a classic method for synthesizing quinoline derivatives, specifically 4-hydroxyquinolines, which are important scaffolds in medicinal chemistry. wikipedia.orgdrugfuture.com This reaction utilizes an aniline (B41778) and a diethyl malonate derivative, typically diethyl 2-(ethoxymethylene)malonate. mdpi.comnih.gov

The reaction proceeds through several stages:

Condensation: An aniline reacts with diethyl ethoxymethylenemalonate, involving a nucleophilic attack from the aniline's nitrogen onto the malonate derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. iipseries.org

Cyclization: The intermediate undergoes a thermally induced intramolecular cyclization. This high-temperature step forms the quinoline ring system. ablelab.eu

Hydrolysis and Decarboxylation: The ester group at the 3-position can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon further heating to yield the 4-hydroxyquinoline product. drugfuture.com

This method is highly versatile, allowing for the synthesis of a wide range of substituted quinolines by varying the starting aniline. nih.gov

Pyrrole-2-carboxylates for Porphyrin Synthesis

The synthesis of pyrroles, the fundamental components of porphyrins, can be achieved through various methods, notably the Knorr pyrrole (B145914) synthesis and the Barton-Zard reaction. The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester or diethyl malonate. A variant of this reaction, the Fischer-Fink method, specifically utilizes diethyl malonate to achieve a particular connectivity ([3+2]-a,d) that has found wide application in porphyrin synthesis wordpress.com. The general mechanism involves the in-situ preparation of α-aminoketones, which then react with the malonic ester derivative, cyclize, and aromatize to form the pyrrole ring wikipedia.org.

The Barton-Zard reaction provides another route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions wikipedia.orgsynarchive.com. This method has also been successfully applied to the synthesis of polypyrrolic structures like porphyrins wikipedia.orgresearchgate.net. While diethyl malonate itself is a key reagent in certain pyrrole synthetic strategies, specific literature detailing the direct application of its butyronitrile (B89842) derivative in the synthesis of pyrrole-2-carboxylates for porphyrin systems is not prominently documented in the reviewed sources.

Isoxazole-bearing α-amino esters

Substituted malonic esters are valuable starting materials for the synthesis of unique amino acids, including those containing heterocyclic moieties like isoxazole (B147169). A general pathway to isoxazole-bearing α-amino esters begins with the alkylation of diethyl malonate patsnap.com. For instance, alkylation with propargyl bromide yields a diethyl malonate derivative that can undergo a [2+3] cycloaddition reaction with a nitroalkane, such as nitroethane or 1-nitropropane. This step constructs the isoxazole ring. Subsequent oximation of the malonate structure, followed by reduction of the resulting α-hydroxyimino ester, yields the target isoxazole-bearing α-amino ester patsnap.com. This multi-step process demonstrates the utility of the malonate framework in building complex, functionalized amino acid analogues.

Preparation of Pharmaceutically Relevant Building Blocks and Active Pharmaceutical Ingredients (APIs)

The chemical scaffold provided by butyronitrile diethyl malonate is instrumental in the synthesis of several classes of pharmaceutical compounds, from essential amino acids to complex drug molecules.

α-Amino Esters and Derivatives (e.g., Lysine, GABA analogues)

The malonic ester synthesis is a classical and highly effective method for preparing α-amino acids askthenerd.com. The process typically involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Lysine: A historic preparation of racemic lysine utilizes the alkylation of diethyl malonate with γ-chlorobutyronitrile patsnap.com. In this synthesis, the enolate of diethyl malonate displaces the chloride from γ-chlorobutyronitrile, forming diethyl (3-cyanopropyl)malonate. Subsequent chemical transformations would involve the reduction of the nitrile group to an amine and the conversion of the malonic ester portion into an α-amino acid structure, ultimately yielding the lysine backbone.

GABA Analogues: γ-Aminobutyric acid (GABA) analogues are significant in neuroscience. The synthesis of β-substituted GABA derivatives can be achieved through the Michael addition of diethyl malonate to nitroalkenes mdpi.com. This reaction, often catalyzed by organocatalysts like thiourea (B124793) derivatives, produces a γ-nitro ester adduct. The nitro group can then be reduced to an amine, and the malonic ester can be hydrolyzed and decarboxylated to afford the GABA derivative. The butyronitrile side chain of this compound provides a suitable four-carbon skeleton that can be chemically modified to produce various GABA analogues.

Non-steroidal Anti-inflammatory Agents (NSAIDs)

While malonic acid derivatives are known precursors in the synthesis of various heterocyclic systems found in pharmaceuticals, a direct synthetic route to common NSAIDs starting specifically from this compound is not widely reported. However, the general utility of diethyl malonate in organic synthesis is well-established for creating complex carbocyclic and heterocyclic structures that are central to many APIs . For example, derivatives of malonic acid are involved in syntheses leading to the pyrazolidinedione core, which is found in the NSAID phenylbutazone (B1037) .

Antivirals (e.g., Rebamipide, Nalidixic Acid)

Malonic ester derivatives are key intermediates in the synthesis of several important antiviral and antibacterial agents.

Rebamipide: This anti-ulcer agent is a quinolone derivative. Its synthesis has been reported starting from malonate derivatives such as diethyl acetamidomalonate or diethyl aminomalonate patsnap.comnewdrugapprovals.org. In one common route, 4-(bromomethyl)quinolin-2(1H)-one is condensed with diethyl acetamidomalonate in the presence of a base. The resulting intermediate then undergoes decarboxylative hydrolysis, followed by acylation with 4-chlorobenzoyl chloride to yield Rebamipide newdrugapprovals.org. Another pathway involves reacting 4-chlorobenzoyl diethyl aminomalonate with 4-bromomethylcarbostyril patsnap.com.

Nalidixic Acid: This quinolone antibiotic is synthesized using a malonic ester derivative as a key building block. The synthesis involves the reaction of 2-amino-6-picoline with diethyl ethoxymethylenemalonate. This step forms an intermediate, {[(6-methyl-2-pyridinyl)amino]methylene}diethyl malonate, which is then cyclized and further modified to produce Nalidixic Acid google.com.

APIMalonate Derivative Used in Synthesis
Rebamipide Diethyl acetamidomalonate / Diethyl aminomalonate patsnap.comnewdrugapprovals.org
Nalidixic Acid Diethyl ethoxymethylenemalonate google.com

Vasodilators (e.g., Naftidrofuryl)

Diethyl malonate is a crucial starting material in the synthesis of the vasodilator Naftidrofuryl. One patented preparation method begins with the reaction of diethyl malonate and furfural (B47365) to produce furanmethylenediethyl malonate google.com. This intermediate undergoes a series of transformations, including reduction of the furan (B31954) ring and the double bond, alkylation with 1-(chloromethyl)naphthalene, hydrolysis, and decarboxylation, followed by esterification with 2-(diethylamino)ethanol to yield the final product. An alternative approach involves the direct alkylation of diethyl malonate with tetrahydrofurfuryl p-toluenesulfonate to form a key intermediate, which is then further elaborated to Naftidrofuryl researchgate.net.

Advanced Materials and Specialty Chemicals

An in-depth search for the use of this compound as a precursor or component in the synthesis of advanced materials yielded no specific findings. General principles of materials science suggest that the unique combination of a reactive malonate core and a polar nitrile group could potentially offer interesting properties to materials, but this remains speculative without direct research evidence.

Liquid Crystal Materials

The field of liquid crystal technology extensively utilizes molecules with specific structural characteristics, often including a rigid core and flexible terminal groups, with polar functionalities like the cyano group playing a crucial role in defining the material's dielectric anisotropy and, consequently, its electro-optical behavior. However, no studies were found that specifically incorporate this compound into the synthesis of liquid crystalline materials. Research in this area is focused on other cyano-containing compounds.

Environmental Fate and Degradation Studies

Biodegradation Pathways of Diethyl Malonate

Diethyl malonate is considered to be readily biodegradable. labort.innih.gov Studies using activated sludge inoculum have shown significant degradation, with one test indicating 99% degradation in 28 days. labort.innih.gov The core of its biodegradation lies in the metabolism of its fundamental component, malonate.

Various bacteria are capable of utilizing malonate as their sole source of carbon and energy under both aerobic and anaerobic conditions. asm.orgresearchgate.net

Aerobic Degradation : In the presence of oxygen, bacteria such as Klebsiella pneumoniae, Acinetobacter calcoaceticus, and Pseudomonas putida can degrade malonate. researchgate.net Aerobic degradation is energetically favorable as the acetate (B1210297) produced from malonate decarboxylation can be completely oxidized to carbon dioxide and water through the citric acid cycle and the respiratory chain. asm.org

Anaerobic Degradation : Anaerobic growth on malonate has been observed in bacteria like Malonomonas rubra, Sporomusa termitida, and Sporomusa malonica. asm.org Under anaerobic conditions, the decarboxylation of malonate is a key reaction for energy conservation, as acetate and CO2 are the final products. asm.org The free energy from this decarboxylation is conserved to support bacterial growth. asm.org

The half-life of diethyl malonate when deposited on soil surfaces has been observed to be biphasic, with a fast component of 2 hours and a slower component of 5 to 16 hours. epa.gov On foliar surfaces, the initial half-life ranges from 1 to 3 hours, with a longer component lasting from 16 to 242 hours. epa.gov Within 96 hours, volatilization and other processes reduce surface contamination to less than 1% of the initial amount. epa.gov

The central feature of malonate metabolism in microbes is its decarboxylation to produce acetate and CO2. researchgate.net To achieve this under physiological conditions, the malonate must first be activated into a thioester derivative. nih.gov

One well-studied pathway involves the activation of malonate to malonyl-CoA. nih.gov This pathway, identified in bacteria like Rhizobium leguminosarum bv. trifolii, is crucial for their metabolic processes. nih.gov In some symbiotic relationships, such as between R. leguminosarum and clover, malonate metabolism is essential for nitrogen fixation. nih.govkoreascience.kr

The general pathway can be summarized as follows:

Transport of malonate into the bacterial cell.

Activation of malonate to its coenzyme A (CoA) thioester, malonyl-CoA.

Decarboxylation of malonyl-CoA to form acetyl-CoA and carbon dioxide. nih.gov

Two key enzymes are central to the primary bacterial degradation pathway for malonate: Malonyl-CoA Synthetase and Malonyl-CoA Decarboxylase. nih.govnih.gov

Malonyl-CoA Synthetase : This enzyme, also known as ACSF3 in mitochondria, catalyzes the activation of malonate. nih.govjohnshopkins.edu It facilitates the ATP-dependent ligation of malonate to Coenzyme A, forming malonyl-CoA. johnshopkins.edu This step is crucial as it prepares the malonate for the subsequent decarboxylation. A primary role of this enzyme is to provide a pathway for the clearance of malonate. nih.govjohnshopkins.edu

Malonyl-CoA Decarboxylase (MCD) : This enzyme is responsible for the decarboxylation of malonyl-CoA to acetyl-CoA and CO2. nih.govresearchgate.net By regulating the cellular levels of malonyl-CoA, MCD plays a significant role in balancing fatty acid and glucose metabolism. researchgate.netebi.ac.uk The acetyl-CoA produced can then enter central metabolic pathways like the citric acid cycle. asm.org

Table 1: Key Enzymes in Malonate Biodegradation

Enzyme Function Substrate Product(s)
Malonyl-CoA Synthetase Activates malonate by converting it to its CoA thioester. Malonate, ATP, CoA Malonyl-CoA, AMP, Pyrophosphate
Malonyl-CoA Decarboxylase Decarboxylates malonyl-CoA. Malonyl-CoA Acetyl-CoA, CO2

Hydrolysis in Aqueous Environments

In addition to biodegradation, diethyl malonate can undergo hydrolysis in aqueous environments. nih.govhmdb.ca Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule.

The rate of hydrolysis of esters like diethyl malonate is dependent on the pH of the aqueous solution. The reaction can be catalyzed by both acids and bases. beilstein-journals.orgnih.gov

Acid-Catalyzed Hydrolysis : In acidic solutions, the hydrolysis of diethyl malonate can be slow. google.com For example, heating diethyl malonate at 70°C with a dilute aqueous sulfuric acid solution required a prolonged period before a significant amount of malonic acid was formed. google.com The process involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

Base-Catalyzed Hydrolysis : Alkaline hydrolysis is typically faster than acid-catalyzed hydrolysis. acs.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. hmdb.ca However, under harsh basic conditions, diethyl malonate may decompose into a mixture of products. beilstein-journals.orgnih.gov The use of aqueous sodium hydroxide can lead to the formation of sodium malonate and ethanol (B145695). hmdb.ca

The complete hydrolysis of one molecule of diethyl malonate yields one molecule of malonic acid and two molecules of ethanol. hmdb.cagoogle.com

This reaction is reversible, but under typical environmental or laboratory hydrolysis conditions, the equilibrium favors the formation of the products, malonic acid and ethanol. quora.com The formation of these products has been confirmed in various hydrolysis experiments. google.com

Table 2: Hydrolysis of Diethyl Malonate

Condition Catalyst Primary Degradation Products
Acidic H+ Malonic Acid, Ethanol
Basic (Alkaline) OH- Malonate Salt, Ethanol

Volatilization and Atmospheric Fate

Specific data regarding the volatilization and atmospheric fate of Butyronitrile (B89842) Diethyl Malonate could not be located. There are no available studies detailing its vapor pressure, Henry's Law constant, or its rate of degradation in the atmosphere by reaction with photochemically-produced hydroxyl radicals. Consequently, its atmospheric half-life remains unknown.

Bioaccumulation Potential in Aquatic Organisms

There is no available information on the bioaccumulation potential of Butyronitrile Diethyl Malonate in aquatic organisms. Key metrics used to assess bioaccumulation, such as the Bioconcentration Factor (BCF) and the octanol-water partition coefficient (Kow), have not been determined for this specific compound.

Environmental Risk Assessment and Monitoring

A formal environmental risk assessment for this compound has not been identified. The necessary data on persistence, bioaccumulation, and toxicity are insufficient to perform such an assessment.

Screening-level Generic Assessment of Emissions

Information required for a screening-level assessment of emissions, such as production volumes and use patterns which would indicate potential release scenarios, is not available. Without data on its environmental persistence and transport, modeling its distribution across environmental compartments (air, water, soil) is not feasible.

Prioritization of Chemicals for Environmental Impact

Due to the absence of ecotoxicity and environmental fate data, this compound cannot be prioritized for its potential environmental impact relative to other chemicals. The foundational information needed to score and rank this compound for risk is currently unavailable.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studiesresearchgate.netchemicalbook.comscbt.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like butyronitrile (B89842) diethyl malonate. It provides information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the framework of butyronitrile diethyl malonate. The ¹H NMR spectrum reveals the number of different types of protons, their connectivity, and their chemical environment. For instance, the methylene (B1212753) protons adjacent to the nitrile group and the ester ethyl groups will exhibit characteristic chemical shifts and splitting patterns.

Isotopic labeling, particularly with ¹³C, is a powerful method for elucidating reaction mechanisms and tracking the fate of specific atoms. nih.gov By selectively replacing a ¹²C atom with a ¹³C atom in a precursor molecule, such as diethyl malonate, one can follow the labeled carbon through a synthetic pathway to the final product, this compound. nih.gov The distinct signal of the ¹³C-labeled carbon in the NMR spectrum provides unambiguous evidence of its position in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (ester) ~1.25 Triplet
CH₂ (ester) ~4.20 Quartet
CH (malonate) ~3.50 Triplet
CH₂ (adjacent to CH-malonate) ~2.10 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (ester) ~168
CN (nitrile) ~119
O-CH₂ (ester) ~62
CH (malonate) ~50
CH₂ (adjacent to CH-malonate) ~28
CH₂ (adjacent to CN) ~17

NMR titration is a valuable technique for investigating non-covalent interactions between molecules in solution. researchgate.netmdpi.comsemanticscholar.org This method can be employed to study how this compound interacts with other chemical species, such as metal ions, catalysts, or biological macromolecules. rsc.orgresearchgate.net By incrementally adding a binding partner to a solution of this compound and monitoring the changes in the NMR spectrum (chemical shifts, line broadening), one can determine the binding stoichiometry, affinity, and the specific atoms involved in the interaction. researchgate.netmdpi.comsemanticscholar.org For example, a study on the Michael addition of diethyl malonate to β-nitrostyrene utilized NMR titration to investigate the supramolecular interactions between the reactants and an organocatalyst. researchgate.netmdpi.comsemanticscholar.org

Mass Spectrometry (MS) Techniqueschemicalbook.comscbt.comchemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and obtain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. mtoz-biolabs.com ESI-MS can be used to accurately determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). mdpi.comresearchgate.net This technique is also highly effective for monitoring reaction progress and identifying intermediates in solution. researchgate.netmdpi.comsemanticscholar.org For instance, ESI-MS has been used to study the intermediates in proline-catalyzed reactions involving diethyl ketomalonate and in the analysis of lipid molecular species. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is often used for the analysis of large biomolecules, but it can also be applied to smaller organic compounds. frontiersin.orgchemrxiv.org In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. researchgate.netmdpi.comsemanticscholar.org This technique could be used to characterize this compound, particularly in complex mixtures or when coupled with techniques like thin-layer chromatography (TLC). frontiersin.org Studies on the reaction of diethyl malonate with β-nitrostyrene have utilized MALDI for product characterization. researchgate.netmdpi.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an ideal method for the analysis of volatile and thermally stable compounds like this compound. oecd.org GC-MS can be used to assess the purity of a sample, identify impurities, and analyze the products of reactions involving this compound. scribd.comgoogle.com The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. mdpi.comoalib.comacs.org The fragmentation of diethyl malonate derivatives often involves a characteristic cleavage of the malonate group. mdpi.comoalib.com

Table 3: Common Compound Names Mentioned

Compound Name
This compound
Diethyl malonate
Diethyl ketomalonate
β-Nitrostyrene

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for identifying the key functional groups within a molecule.

Infrared (IR) Spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. While specific spectra for this exact compound are not widely published, the expected absorption peaks can be inferred from its structure and data from analogous malonate esters. frontiersin.orgrsc.org The key functional groups, the nitrile (C≡N) and the ester carbonyl (C=O), have distinct vibrational frequencies. The nitrile group typically exhibits a sharp absorption band in the region of 2240-2260 cm⁻¹. The ester carbonyl groups are expected to show a strong absorption peak around 1730-1750 cm⁻¹, a characteristic feature for saturated esters. frontiersin.orgrsc.orgprepchem.com

Inferred IR Absorption Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (Aliphatic) ~2850-3000 Medium-Strong
C≡N (Nitrile) ~2240-2260 Medium, Sharp
C=O (Ester) ~1730-1750 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV or visible range. This compound itself lacks extensive conjugated systems or strong chromophores, so it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Its primary utility would be in contexts where the malonate is attached to a chromophoric group, such as a porphyrin, allowing the monitoring of the entire structure via the chromophore's absorption. psu.edu Additionally, UV-Vis spectroscopy can be employed to study the adsorption behavior of malonate esters onto other materials. researchgate.netorientjchem.org

Chromatographic Methods for Purification and Analysis

Chromatography is essential for both the purification of synthesized this compound and the assessment of its purity.

Following its synthesis, this compound is typically purified using column chromatography to separate it from unreacted starting materials, reagents, and byproducts. google.com This technique utilizes a stationary phase, commonly silica (B1680970) gel, and a mobile phase (eluent). rsc.orgprepchem.com The choice of eluent, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297) or petroleum ether and ethyl acetate, is critical for achieving effective separation. rsc.orggoogle.comtaylorandfrancis.comulb.ac.be The polarity of the solvent system is adjusted to control the elution rate of the compound from the column, thereby isolating the pure product.

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is a standard method for assessing the purity of volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase within the GC column. It is used to confirm the absence of starting materials and to quantify the purity of the final product. google.comgoogle.com In synthetic procedures, GC can be used to monitor the progress of a reaction by measuring the consumption of reactants over time. google.com

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com For this compound, TGA would provide information on its thermal stability and decomposition profile. By heating the sample at a constant rate, one can determine the temperature at which it begins to decompose. eltra.comepo.org This information is valuable for understanding the material's thermal limitations. The analysis can reveal the presence of residual solvents or other volatile components, which would be observed as mass loss at lower temperatures before the primary decomposition of the compound itself. eltra.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the molecular formula (C₁₁H₁₇NO₄) to confirm the compound's empirical formula and purity. psu.eduescholarship.org This method provides a crucial verification of the compound's elemental composition following synthesis and purification.

Theoretical Elemental Composition of this compound (C₁₁H₁₇NO₄)

Element Symbol Atomic Weight Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 132.121 58.14%
Hydrogen H 1.008 17.136 7.54%
Nitrogen N 14.007 14.007 6.16%
Oxygen O 15.999 63.996 28.16%

| Total | | | 227.26 | 100.00% |

Industrial and Patent Landscape

Industrial Production Routes for Malonate Esters

The commercial manufacturing of malonate esters, which are precursors for compounds like Butyronitrile (B89842) Diethyl Malonate, relies on several established chemical pathways. These routes begin with simple, accessible starting materials and convert them into the versatile malonate structure.

One direct method for producing malonate esters is the Fischer esterification of malonic acid. sciencemadness.org In this process, malonic acid is reacted with an excess of an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. sciencemadness.org To achieve high yields, the water formed during the reaction must be removed to shift the chemical equilibrium toward the product side. sciencemadness.org Industrially, malonic acid itself can be produced through the hydrolysis of dimethyl malonate or diethyl malonate. wikipedia.orgatamanchemicals.com

A predominant industrial method for producing malonate esters starts with chloroacetic acid. wikipedia.org This multi-step process is a cornerstone of commercial production. google.com

The synthesis proceeds as follows:

Neutralization: Chloroacetic acid is first neutralized, often with sodium carbonate, to form its sodium salt, sodium chloroacetate (B1199739). wikipedia.orgchembk.comchemicalbook.com

Cyanation: The sodium chloroacetate is then reacted with a cyanide source, typically sodium cyanide, in a nucleophilic substitution reaction. wikipedia.orgwikipedia.org This step forms cyanoacetic acid or its corresponding salt. wikipedia.orgatamanchemicals.com

Hydrolysis and Esterification: The resulting nitrile group is hydrolyzed, and the intermediate is subsequently esterified with an alcohol (e.g., ethanol) and an acid catalyst to yield the final malonate ester, such as diethyl malonate. chemicalbook.comwikipedia.orgatamanchemicals.com

While this route is effective, it involves the use of highly toxic reagents like sodium cyanide. chemicalbook.comresearchgate.net

An alternative industrial route avoids the direct use of cyanide. This process involves the carboxyesterification of sodium chloroacetate. wikipedia.org In this method, sodium chloroacetate is reacted with carbon monoxide and ethanol under pressure. wikipedia.orgwikiwand.com The reaction requires a transition-metal catalyst, such as dicobalt octacarbonyl, to proceed efficiently. wikipedia.orgwikiwand.com

Table 1: Comparison of Industrial Production Routes for Malonate Esters
Production RouteKey ReactantsKey Features & ProductsReference
Esterification of Malonic AcidMalonic Acid, Ethanol, Sulfuric AcidDirect, equilibrium-driven reaction; produces diethyl malonate and water. sciencemadness.org
Reaction of Chloroacetic Acid with CyanideChloroacetic Acid, Sodium Carbonate, Sodium Cyanide, EthanolMulti-step commercial process involving a toxic cyanide intermediate; produces diethyl malonate. wikipedia.orgchemicalbook.comwikipedia.org
Carboxyesterification of Sodium ChloroacetateSodium Chloroacetate, Carbon Monoxide, Ethanol, Dicobalt OctacarbonylCatalytic process that avoids cyanide; directly forms diethyl malonate. wikipedia.orgwikiwand.com

Patent Literature Analysis for Synthesis of Butyronitrile Diethyl Malonate and Related Compounds

The patent literature for malonate derivatives is extensive, reflecting their importance as synthetic building blocks. While specific patents for the direct synthesis of "this compound" are not prominent, the literature provides a clear framework for its synthesis based on methods patented for related compounds. The common strategy is the malonic ester synthesis, which involves the alkylation of a diethyl malonate carbanion. wikipedia.orgmasterorganicchemistry.com

Patents for related substituted malonates illustrate the general approach:

Preparation of Diethyl n-butylmalonate: A patented method describes the reaction of diethyl malonate with sodium ethoxide to form the sodium salt, which is then reacted with bromobutane to yield diethyl n-butylmalonate. patsnap.com This exemplifies a standard alkylation procedure that could be adapted using a butyronitrile derivative with a leaving group.

Reaction with Halo-substituted Malonates: A European patent details the reaction of 2-halo-substituted diethyl malonate with methylhydrazine to produce 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate. epo.org This shows the utility of halogenated malonates as precursors for further functionalization.

Condensation Reactions: Other patents describe the condensation of diethyl malonate with various electrophiles, such as reacting it with acetone (B3395972) and acetic anhydride (B1165640) in the presence of an iron(III) chloride catalyst. google.com

Based on these established and patented methods, the synthesis of this compound would likely be achieved by reacting the enolate of diethyl malonate with a halo-substituted butyronitrile, such as 4-bromobutyronitrile.

Table 2: Selected Patent Literature for Synthesis of Related Malonate Compounds
Patent NumberFocus of InventionRelevance to this compound SynthesisReference
CN104276944APreparation of diethyl n-butylmalonate.Demonstrates the standard alkylation of diethyl malonate with an alkyl halide (bromobutane). patsnap.com
EP3377470B1Synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate.Uses a halo-substituted diethyl malonate as a key intermediate for reaction with a nucleophile. epo.org
US2337858AImproved preparation of malonic esters.Focuses on optimizing the commercial synthesis of diethyl malonate from sodium cyanoacetate. google.com
DE4237897A1Preparation of isopropylidene dialkylmalonic ester.Details the condensation reaction of diethyl malonate with a ketone (acetone). google.com

Market Applications and Economic Significance of Malonate Derivatives in Chemical Industries

Malonic acid and its esters are classified as high-value specialty chemicals with a significant global market. wikipedia.org In 2004, the annual production of malonic acid and its diesters exceeded 20,000 metric tons wikipedia.org. The diethyl malonate market alone was projected to reach a value of USD 0.13 billion by 2033 businessresearchinsights.com. The economic importance of these compounds stems from their wide-ranging applications as versatile intermediates.

Key market sectors include:

Pharmaceuticals: This is the largest market segment, accounting for over 60% of diethyl malonate consumption. globalgrowthinsights.com These derivatives are essential building blocks for synthesizing a wide array of active pharmaceutical ingredients (APIs), including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, chloroquine, and vitamins B1 and B6. atamanchemicals.combusinessresearchinsights.comglobalgrowthinsights.comtechsciresearch.com

Agrochemicals: The agrochemical industry represents the second-largest market, consuming approximately 25% of diethyl malonate. globalgrowthinsights.com It is used in the synthesis of pesticides and herbicides to support crop protection and increase yields. globalgrowthinsights.comtechsciresearch.com

Flavors and Fragrances: Many malonate esters possess pleasant, fruity aromas and are used as flavoring agents in food and beverages and as fragrances in perfumes and personal care products. atamanchemicals.combusinessresearchinsights.comtransparencymarketresearch.com

Specialty Chemicals and Polymers: Malonate derivatives are used as precursors for specialty chemicals like dyes and adhesives. marketsandmarkets.com They also serve as monomers for producing biodegradable polymers and as components in alkyd resins for coatings. marketsandmarkets.comatamanchemicals.com

Table 3: Major Market Applications of Malonate Derivatives
IndustrySpecific ApplicationsMarket Share (Diethyl Malonate)Reference
PharmaceuticalsSynthesis of barbiturates, NSAIDs, antibiotics, vitamins.~60% globalgrowthinsights.com
AgrochemicalsProduction of pesticides and herbicides.~25% globalgrowthinsights.com
Flavors & FragrancesFruity flavoring agents and perfume components.~15% (Combined) businessresearchinsights.comglobalgrowthinsights.com
Specialty ChemicalsIntermediates for dyes, adhesives, and polymers. globalgrowthinsights.commarketsandmarkets.com

Green Chemistry Principles in Malonate Ester Production

In response to environmental concerns, the chemical industry is increasingly adopting green chemistry principles for the production of malonates. These efforts focus on using renewable feedstocks, employing safer reagents, and developing more efficient, less wasteful processes.

Key developments include:

Bio-based Feedstocks: There is a significant trend towards producing malonic acid from renewable resources, such as through the fermentation of glucose. wikipedia.orgmarketsandmarkets.combiomade.org This bio-manufacturing approach provides a sustainable alternative to traditional petrochemical routes that start from chloroacetic acid. atamanchemicals.combiomade.org

Enzymatic Catalysis: Research is exploring the use of enzymes, like Candida antarctica lipase (B570770) B, to catalyze polycondensation reactions involving malonate esters. maynoothuniversity.ie These biocatalytic methods operate under mild, often solventless conditions, reducing energy consumption and waste. maynoothuniversity.ie

Process Intensification: Techniques like microwave-assisted synthesis are being applied to reactions such as the decarboxylation of malonic acid derivatives. scirp.org This method can proceed without solvents or catalysts, leading to high-purity products in significantly shorter reaction times. scirp.org

Improved Atom Economy: New synthetic routes are being designed to maximize the incorporation of reactant atoms into the final product. For example, the one-step direct fluorination of malonate esters offers a process with a much better atom economy compared to traditional multi-step methods for producing fluorinated derivatives. rsc.org

Use of Benign Solvents: Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. The selective monohydrolysis of malonate diesters has been demonstrated using water with a small amount of a volatile co-solvent, utilizing inexpensive and non-hazardous reagents. jst.go.jp

Development of Environmentally Friendly Solvents

The development and application of environmentally friendly solvents are central to the greening of chemical synthesis. While this compound is primarily an intermediate, its synthesis and the reactions it undergoes are part of a broader industrial effort to replace hazardous organic solvents with safer, more sustainable alternatives. huarenscience.comjetir.org

Furthermore, some processes involving malonate derivatives have been optimized to run under solvent-free conditions, a key goal of green chemistry. scirp.org Microwave-assisted decarboxylation of malonic acid derivatives, for example, can be achieved without any solvent, which significantly reduces waste and simplifies product purification. scirp.org The use of deep eutectic solvents (DES) has also been explored as a reusable and environmentally friendly medium for reactions such as the synthesis of 3-substituted indoles from malononitrile (B47326) or diethyl malonate. rsc.org These advancements underscore a strategic shift in the chemical industry, where the choice of solvent is a critical factor in designing sustainable and economically viable processes.

Waste Minimization and Process Efficiency

Efforts to minimize waste and improve process efficiency are prominent in the patent literature for malonate compounds. Key strategies include increasing reaction yields, recycling materials, and optimizing reaction conditions to reduce energy consumption and byproduct formation. seqens.comnumberanalytics.com

High process efficiency is often demonstrated through high product yields. For example, an asymmetric hydrogenation of β-aryl alkylidene malonates using a chiral iridium catalyst achieves excellent enantioselectivities (up to 99% ee) and high turnover numbers, indicating a highly efficient catalytic process. acs.org A patented method for producing high-purity malonic acid from diethyl malonate reports a yield of over 95% and generates byproducts (ethyl acetate (B1210297) and ethanol) that can be sold, thereby creating a nearly waste-free process. google.com

A significant patented innovation in the production of diethyl malonate focuses on creating an "environmentally-friendly clean" process. google.com This method achieves zero wastewater discharge by recycling industrial water, which allows unreacted cyanoacetic acid to be reused in subsequent reaction cycles. google.com This circular approach not only prevents water pollution but also saves raw materials, reduces production costs, and improves the total product yield by 3-5%, reaching over 90%. google.com

The efficiency of synthesizing diethyl 2-(2-cyanoethyl)-malonate—the target compound—has been quantified using green chemistry metrics. rsc.org These metrics, such as Process Mass Intensity (PMI), Atom Economy, and Reaction Mass Efficiency, provide a quantitative assessment of a process's sustainability. seqens.comrsc.org A lower PMI value indicates less waste is generated per kilogram of product. The synthesis of diethyl 2-(2-cyanoethyl)-malonate via the Michael addition of acrylonitrile (B1666552) to diethyl malonate has been analyzed, providing benchmarks for process optimization. rsc.org

Table 1: Research Findings on Process Efficiency and Waste Reduction in Malonate Synthesis

Process/Method Reactants/Catalyst Reported Yield Key Efficiency / Waste Reduction Finding Source
Synthesis of Diethyl 2-(2-cyanoethyl)-malonate Diethyl malonate, Acrylonitrile, Sodium ethoxide/Ethanol 61% Provides a baseline for green metrics; Mass Intensity (MI) calculated at 3.1. rsc.org rsc.org
Clean Diethyl Malonate Production Chloroacetic acid, Sodium cyanide >90% Realized circulation of process water, achieving zero wastewater discharge and reuse of unreacted materials. google.com google.com
High-Purity Malonic Acid Production Diethyl malonate, Acetic acid >95% Irreversible ester exchange reaction; byproducts (ethyl acetate, ethanol) can be sold as commodities. google.com google.com
Asymmetric Hydrogenation β-aryl alkylidene malonates, Chiral Iridium catalyst 94% (94% ee) High turnover numbers and excellent enantioselectivity demonstrate high catalyst efficiency. acs.org acs.org
Microwave-Assisted Decarboxylation Malonic acid derivatives High Solvent-free and catalyst-free conditions; very short reaction times (3-10 min). scirp.org scirp.org

Table 2: Green Metrics for the Synthesis of Diethyl 2-(2-cyanoethyl)-malonate Data derived from a literature procedure involving the reaction of diethyl malonate and acrylonitrile. rsc.org

Metric Formula Calculated Value Interpretation
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100 100% The reaction is an addition reaction, so all atoms from the reactants are incorporated into the product, representing ideal atom economy.
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100 36.3% This metric accounts for the actual masses used, including excess reagents, showing that the mass of the isolated product is 36.3% of the total mass of reactants put into the vessel.
Mass Intensity (MI) Total Mass in Process / Mass of Product 3.1 For every 1 kg of product, 3.1 kg of total mass (reactants, solvents, etc.) are used. A lower number indicates a more efficient, less wasteful process.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a compound dictates its biological activity. Future research will heavily focus on developing novel catalytic systems to produce enantiomerically pure malonate derivatives. A significant area of exploration is the advancement of asymmetric phase-transfer catalysis (PTC).

Recent studies have demonstrated that chiral phase-transfer catalysts, such as derivatives of cinchona alkaloids, can facilitate the α-alkylation of malonic esters with high efficiency. frontiersin.orgmdpi.com For instance, the alkylation of specific tert-butyl malonates using catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide has achieved remarkable results, with chemical yields reaching up to 99% and enantioselectivities as high as 98% enantiomeric excess (ee). frontiersin.orgmdpi.com Future work will likely involve the design and synthesis of new generations of organocatalysts, including squaramide-based and crown ether-based systems, to further improve selectivity and expand the substrate scope to a wider range of malonate derivatives and alkylating agents. researchgate.net The goal is to create more versatile and robust catalysts that can operate under mild conditions, reduce catalyst loading, and provide access to a diverse library of chiral building blocks derived from compounds like butyronitrile (B89842) diethyl malonate.

Catalyst TypeExample CatalystReported YieldReported Enantioselectivity (ee)Reference
Phase-Transfer Catalyst (Cinchona Alkaloid Derivative)(S,S)-3,4,5-trifluorophenyl-NAS bromideUp to 99%Up to 98% frontiersin.orgmdpi.com
OrganocatalystCrown Ether-SquaramidesGoodPoor to Moderate (up to 9%) researchgate.net

Development of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, a major research thrust is the development of environmentally benign synthetic pathways for malonate compounds. researchgate.net This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

One promising avenue is the use of bio-based feedstocks and biocatalysis. Malonic acid and its esters can now be produced through sustainable, bio-based processes, which reduces the reliance on fossil fuels. frontiersin.org Furthermore, enzymatic catalysis, for instance using immobilized Candida antarctica lipase (B570770) B, has been successfully employed for the synthesis of malonate-based polyesters under solventless conditions, a significant improvement over traditional metal-catalyzed methods that are often ineffective. mdpi.compatsnap.com

Process intensification techniques such as reactive distillation are also being explored. This method combines chemical reaction and product separation into a single unit, which can reduce capital costs, lower energy consumption, and increase reaction conversion. urv.cat Additionally, patents have been filed for environmentally friendly preparation methods for diethyl malonate that achieve zero release of industrial wastewater by implementing water circulation systems, thereby reducing the environmental footprint of production. nih.gov Future research will aim to integrate these green principles into the synthesis of more complex derivatives like butyronitrile diethyl malonate.

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

While the general mechanism of the malonic ester synthesis is well-established, a deeper, more nuanced understanding of complex catalytic cycles is required for rational catalyst design. patsnap.comchemistnotes.com Future research will increasingly rely on advanced analytical and computational tools to elucidate reaction mechanisms at a molecular level.

In-situ and operando spectroscopic techniques are powerful tools for these investigations. mdpi.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor reactions under actual working conditions, providing real-time data on the formation of intermediates and the state of the catalyst. uni-rostock.dewiley.com This information is crucial for identifying rate-limiting steps and understanding deactivation pathways. chemcatbio.org

Complementing these experimental methods, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become indispensable. urv.cat DFT can be used to model transition states, calculate activation energies, and analyze non-covalent interactions between the catalyst and substrate. urv.cat Such computational studies can rationalize the origins of enantioselectivity in asymmetric catalysis and even predict the performance of new catalyst designs before they are synthesized, significantly accelerating the development of more efficient synthetic methodologies for malonate derivatives.

Diversification of Applications in Medicinal Chemistry and Materials Science

The versatile chemical nature of the malonate scaffold makes its derivatives attractive candidates for a wide range of applications. Research is ongoing to expand their use in both medicine and materials science.

In medicinal chemistry , malonate derivatives are already used in the synthesis of various pharmaceuticals, including barbiturates (sedatives), vigabatrin (B1682217) (anticonvulsant), and phenylbutazone (B1037) (anti-inflammatory). masterorganicchemistry.comstudysmarter.co.uk Current research is identifying novel biological activities. For example, specific arylidene malonate derivatives have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, suggesting their potential as therapeutics for inflammatory diseases. wiley.com Other studies have synthesized novel chalcone (B49325) derivatives containing a malonate group that exhibit significant antibacterial and antiviral activities. nih.gov Future work will focus on synthesizing libraries of this compound derivatives for screening against various biological targets to discover new therapeutic agents.

In materials science , malonates are emerging as valuable building blocks for functional polymers. Researchers have developed enzyme-catalyzed routes to produce malonate-based polyesters that can act as effective metal chelators, which could be used in environmental remediation to recover heavy metals from wastewater. mdpi.compatsnap.com Additionally, methylene (B1212753) malonates are being investigated for their unique reactivity in anionic polymerization, which can proceed rapidly at room temperature. nih.gov This property makes them highly suitable for developing high-performance coatings and adhesives. uni-rostock.denih.gov The diversification of malonate-based monomers will enable the creation of new polymers with tailored properties for advanced applications.

Comprehensive Environmental Impact Assessments of Malonate Derivatives

As the production and application of malonate derivatives expand, it is crucial to conduct thorough assessments of their environmental fate and potential impact. Future research will involve comprehensive life cycle assessments (LCA) and ecotoxicological studies for a broader range of malonate compounds beyond simple diesters.

Future assessments will need to be conducted on more complex functionalized derivatives, including those containing nitrile groups like this compound. These studies will evaluate not only the parent compound but also its potential degradation products to ensure a complete environmental profile. The goal is to ensure that as new applications are developed, the environmental sustainability of these valuable chemical compounds is fully understood and managed.

CompoundEnvironmental FactorFindingReference
Diethyl MalonateBiodegradationReadily biodegradable (92% in 7 days)
Dimethyl MalonatePersistenceLow concern for persistence
Diethyl MalonateBioaccumulation PotentialLow
Dimethyl MalonateBioaccumulation PotentialLow (BAF value of 0.9)

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing butyronitrile diethyl malonate, and how do researchers ensure data accuracy?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., IR for functional group identification , NMR for structural elucidation ) and chromatographic methods (e.g., GC for purity verification ). Document all parameters, including instrument settings, solvent systems, and reference standards, to ensure reproducibility . Cross-validate results with computational modeling (e.g., Hückel procedure for charge distribution analysis ).

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing side reactions?

  • Methodological Answer : Employ factorial design of experiments (DOE) to test variables like temperature, catalyst loading, and solvent polarity. Use kinetic studies to monitor reaction progress (e.g., via HPLC ). Include control reactions without catalysts to identify unintended pathways . Document deviations from protocols in detail .

Q. What literature review strategies are recommended for identifying prior work on this compound?

  • Methodological Answer : Use systematic search terms (e.g., CAS 105-53-3, synonyms like "propanedioic acid diethyl ester") across databases like PubMed, SciFinder, and Toxline . Filter results by study type (e.g., experimental vs. theoretical) and prioritize peer-reviewed journals . Collaborate with librarians to refine search strategies .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, crystallization behavior) of this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., 20°C, controlled humidity ). Compare results with computational predictions (e.g., molecular dynamics simulations for crystallization kinetics ). Publish raw data and statistical analyses (e.g., ANOVA ) to facilitate meta-analyses.

Q. What advanced techniques are used to study the conformational flexibility of this compound in solution?

  • Methodological Answer : Utilize X-ray crystallography for solid-state structures and NMR relaxation studies (e.g., T1/T2 measurements) for dynamic behavior . Pair with density functional theory (DFT) to model non-planar configurations . Address limitations of Hückel methods for charge-rich species .

Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer : Implement rigorous batch-to-batch consistency checks (e.g., LC-MS for intermediate purity ). Use automated synthesis platforms for precise control of reaction parameters . Archive samples and protocols in open-access repositories .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing yield variations in this compound synthesis?

  • Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions . Use multivariate regression to correlate yield with variables like temperature or catalyst type . Report confidence intervals and effect sizes to quantify uncertainty .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects in DFT ). Validate force fields with experimental benchmarks (e.g., IR spectra ). Publish negative results to refine theoretical frameworks .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adhere to flammability precautions (flash point: 90°C ) and toxicity guidelines (LD50 >16,000 mg/kg in rabbits ). Use fume hoods for volatile steps and maintain Material Safety Data Sheets (MSDS) . Train personnel in emergency response protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.